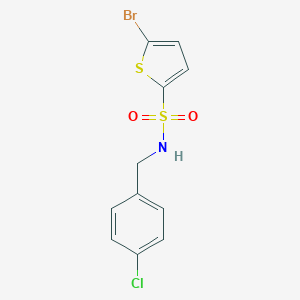![molecular formula C18H21NO2S B296487 N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296487.png)
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-986165, is a small molecule inhibitor that has been recently developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the TYK2 enzyme, which plays a crucial role in the signaling pathway of multiple cytokines, including IL-12, IL-23, and type I interferons.
Mechanism of Action
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathway of cytokines. Upon binding of a cytokine to its receptor, JAKs are activated and phosphorylate the receptor, leading to the activation of downstream signaling pathways. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By selectively inhibiting TYK2, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide blocks the downstream signaling of these cytokines, leading to the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, in vitro and in vivo. It has also been shown to reduce the infiltration of immune cells into inflamed tissues in animal models of autoimmune diseases. In addition, this compound has been shown to preserve the function of the immune system, as it does not affect the production of other cytokines or the function of T cells and B cells.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for TYK2, its good pharmacokinetic properties, and its efficacy in animal models of autoimmune diseases. However, there are also some limitations, including the need for specialized equipment and expertise for its synthesis and analysis, as well as the potential for off-target effects and toxicity in vivo.
Future Directions
There are several future directions for the development of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide and other TYK2 inhibitors. First, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with autoimmune diseases. Second, further studies are needed to elucidate the mechanism of action of TYK2 inhibitors and their effects on the immune system. Third, the development of more selective and potent TYK2 inhibitors could lead to improved efficacy and reduced toxicity. Fourth, the combination of TYK2 inhibitors with other immunomodulatory agents could lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of biomarkers for patient selection and monitoring of treatment response could improve the clinical development of TYK2 inhibitors.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide involves several steps, starting from commercially available starting materials. The first step is the reaction of 4-methylthiophenol with 4-methoxybenzyl bromide in the presence of a base, which leads to the formation of 4-methoxybenzyl 4-methylphenyl sulfide. The second step involves the reaction of the sulfide with 2-bromo-2-methylpropanoic acid, which leads to the formation of the amide product, this compound. The synthesis method is well-established and has been published in scientific literature.
Scientific Research Applications
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. It has also shown efficacy in animal models of multiple sclerosis and rheumatoid arthritis. The selective inhibition of TYK2 by this compound has been shown to reduce the production of pro-inflammatory cytokines, while preserving the function of the immune system. The compound has also shown good pharmacokinetic properties, including oral bioavailability and long half-life, which make it a promising candidate for clinical development.
Properties
Molecular Formula |
C18H21NO2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H21NO2S/c1-13-4-10-17(11-5-13)22-14(2)18(20)19-12-15-6-8-16(21-3)9-7-15/h4-11,14H,12H2,1-3H3,(H,19,20) |
InChI Key |
ILIRVBRVPBZLFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296405.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinyl)acetamide](/img/structure/B296406.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B296409.png)
![N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296410.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296412.png)
![N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296413.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296414.png)
![methyl 6-methyl-4-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B296416.png)
![N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296418.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296421.png)
![N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B296425.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)
![N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296431.png)
